

### tcY-NH2 TFA molecular weight and formula

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Compound of Interest

Compound Name: tcY-NH2 TFA

Cat. No.: B8118165

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### In-Depth Technical Guide: tcY-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **tcY-NH2 TFA**, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document details the physicochemical properties, including molecular weight and formula, and delves into its significant role in biological systems. Primarily targeting researchers in drug development, this guide outlines detailed experimental protocols for the characterization and application of **tcY-NH2 TFA** in studying PAR4-mediated signaling pathways, such as those involving NF-κB and MAPK. The information is presented to facilitate further investigation into the therapeutic potential of PAR4 antagonism in thrombosis, inflammation, and related pathologies.

# **Physicochemical Properties**

**tcY-NH2 TFA**, also known as (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide derivative that acts as a selective antagonist for PAR4. Its fundamental properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C42H50F3N7O9	[1][2]
Molecular Weight	853.9 g/mol	[2]
Synonyms	(trans-Cinnamoyl)-YPGKF- NH2 TFA, tc-YPGKF-NH2	
Appearance	White to off-white solid	_
Purity	Typically ≥95%	
Solubility	Soluble in water	

# **Biological Activity and Mechanism of Action**

**tcY-NH2 TFA** is a selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in various physiological and pathological processes, most notably platelet activation and thrombosis.

Mechanism of Action: PAR4 is activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin, which exposes a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. **tcY-NH2 TFA** competitively inhibits this activation, thereby blocking downstream signaling cascades.

#### Key Biological Effects:

- Inhibition of Platelet Aggregation: tcY-NH2 TFA effectively inhibits thrombin- and PAR4activating peptide (AYPGKF-NH2)-induced platelet aggregation.[3][4]
- Modulation of Inflammatory Responses: By antagonizing PAR4, tcY-NH2 TFA can attenuate inflammatory responses.
- Involvement in Signaling Pathways: **tcY-NH2 TFA** has been shown to inhibit the activation of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cell proliferation.

### **Signaling Pathways**





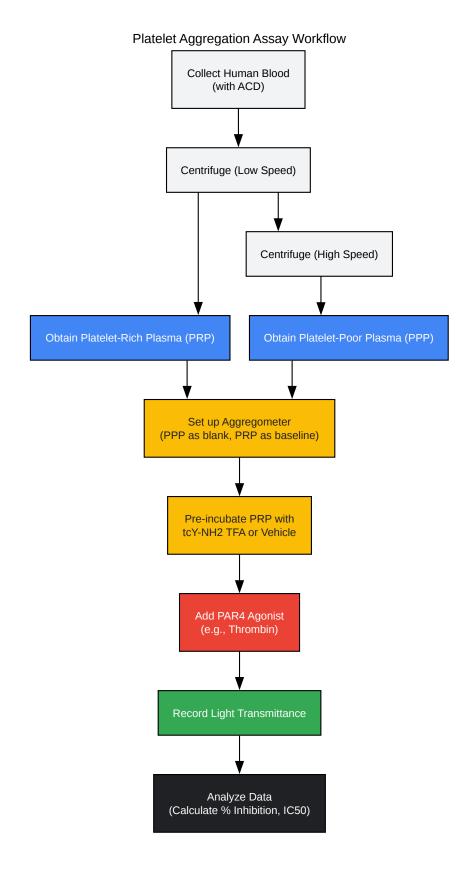


As a PAR4 antagonist, **tcY-NH2 TFA** modulates several downstream signaling pathways. The following diagrams illustrate the general mechanisms of PAR4 signaling and the points of inhibition by **tcY-NH2 TFA**.



PAR4 Signaling Pathway Extracellular Plasma Membrane tcY-NH2 TFA Activates Inhibits Activates Intracellular Activates Activates Ca2+ Release Leads to Leads to MAPK Pathway NF-κB Pathway Platelet Aggregation





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